Methyl (E)-3-(3,5-Difluoro-4-formylphenyl)acrylate;methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate

Description

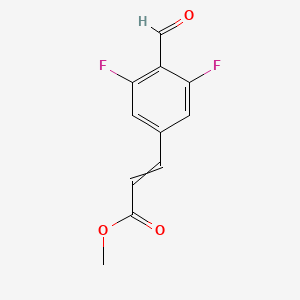

Methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate (CAS: 1639042-39-9), also referred to as methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate, is a fluorinated aromatic acrylate ester characterized by a formyl group and two fluorine atoms at the 3,5-positions of the benzene ring. Its structure features a conjugated α,β-unsaturated ester system, which enhances reactivity in cycloaddition and nucleophilic substitution reactions .

This compound is a critical intermediate in pharmaceutical synthesis. For instance, it was employed in the diastereoselective Pictet–Spengler reaction to synthesize AZD9496, a selective estrogen receptor degrader (SERD) for breast cancer treatment . Its commercial availability through suppliers like PharmaBlock Sciences underscores its industrial relevance .

Properties

IUPAC Name |

methyl 3-(3,5-difluoro-4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGULTXZDPTNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate typically involves the reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The difluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: 3-(3,5-difluoro-4-carboxyphenyl)acrylate.

Reduction: 3-(3,5-difluoro-4-hydroxymethylphenyl)acrylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoro-substituted phenyl ring and the formyl group play crucial roles in binding to active sites and modulating biological activity. The acrylate ester group can participate in Michael addition reactions, further influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Similar Compounds

Key Observations:

Fluorination and Reactivity: The difluoro-formylphenyl group in 1639042-39-9 enhances electrophilicity, making it ideal for forming covalent bonds in drug synthesis (e.g., AZD9496’s tetracyclic core) . In contrast, monofluoro analogs like 114312-57-1 exhibit reduced electronic effects, limiting their utility in high-precision medicinal chemistry.

Ester Group Variations : Methyl esters (e.g., 1639042-39-9) generally offer faster metabolic clearance than ethyl esters (e.g., 114312-57-1), impacting pharmacokinetics in drug design .

Functional Group Diversity : Compounds with dihydroxy-benzodioxin (773874-16-1) or methoxymethylene (764667-64-3) groups lack the α,β-unsaturated system, reducing their suitability for cycloaddition reactions but expanding their use in antioxidant or material science applications .

Biological Activity

Methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate, also known as methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate, is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate has the molecular formula and a molecular weight of approximately 226.18 g/mol. The presence of difluorinated substituents on the phenyl ring enhances its electronic properties, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Synthesis Methods

The synthesis of methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate typically involves the reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions. Common methods include:

- Base-Catalyzed Condensation : Utilizing strong bases to facilitate the reaction between the aldehyde and acrylate.

- Solvent-Free Methods : Emphasizing environmentally friendly practices to enhance yield and reduce waste.

Biological Activity

The biological activity of methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key findings include:

- Antibacterial Activity : Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, difluoromethyl derivatives have shown effectiveness against Mycobacterium smegmatis and other Gram-negative bacteria .

- Enzyme Modulation : The compound may influence enzyme activity through mechanisms involving hydrogen bonding and electrostatic interactions. Its ability to modulate biological pathways makes it a candidate for drug development.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct differences in their biological activities:

| Compound Name | Key Features | Differences from Methyl (E)-3-(3,5-Difluoro-4-formylphenyl)acrylate |

|---|---|---|

| Methyl 3-(4-formylphenyl)acrylate | Lacks difluorinated substituents | May exhibit different reactivity and biological activity |

| Methyl 3-(trifluoromethylphenyl)acrylate | Contains trifluoromethyl group | Different electronic properties affecting reactivity |

| Methyl 2-(2-fluorophenyl)prop-2-enoate | Fluorinated phenol structure | Variations in sterics and electronics compared to difluoro |

Case Studies

Recent studies have highlighted the potential applications of methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate in medicinal chemistry:

- Antimicrobial Studies : A series of compounds derived from difluorinated structures demonstrated enhanced activity against various bacterial strains. The balance between lipophilicity and hydrogen bond donor/acceptor capacities was crucial for their observed activities .

- Synthetic Applications : As a versatile building block, this compound can be utilized in synthesizing more complex molecules with potential pharmaceutical applications. Its unique reactivity allows for the development of novel drugs targeting specific pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl (E)-3-(3,5-Difluoro-4-formylphenyl)acrylate?

Answer:

The synthesis typically involves a multi-step approach:

Esterification : The acrylate group can be introduced via a base-catalyzed condensation reaction. For example, using DBU (1,8-diazabicycloundec-7-ene) as a base facilitates the formation of the α,β-unsaturated ester under mild conditions .

Formyl Group Protection/Deprotection : The aldehyde group may require protection (e.g., acetylation) during synthesis to prevent side reactions. Deprotection can be achieved using potassium carbonate (K₂CO₃) in a CH₂Cl₂/MeOH mixture, a method validated for structurally similar caffeic acid esters .

Purification : Column chromatography or recrystallization ensures high purity, critical for downstream applications like crystallography or biological assays .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

X-ray Crystallography : For definitive structural confirmation, SHELXL (via the SHELX suite) is widely used for small-molecule refinement. Its robustness in handling high-resolution data ensures accurate determination of stereochemistry (e.g., E-configuration) .

Spectroscopy :

- ¹H/¹³C NMR : To verify substituent positions, particularly the difluoro and formyl groups.

- FT-IR : Confirms the presence of carbonyl (C=O) stretches from the acrylate and formyl groups.

Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially given the fluorine atoms’ distinct mass signatures .

Advanced: How should researchers address discrepancies in spectroscopic or crystallographic data?

Answer:

Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray) to resolve ambiguities. For instance, if NMR suggests unexpected tautomerism, crystallography can confirm the dominant solid-state structure .

Dynamic Effects : Consider temperature-dependent NMR studies to detect conformational flexibility, which may explain split signals or unresolved peaks.

Software Tools : Use programs like ORTEP-3 for visualizing thermal ellipsoids in crystallographic data, aiding in the interpretation of disorder or anisotropic effects .

Advanced: What strategies optimize the reactivity of the formyl group in downstream functionalization?

Answer:

Protection Strategies : Temporarily mask the aldehyde with groups like acetals or oximes during harsh reactions (e.g., metal-catalyzed couplings) to prevent undesired oxidation or nucleophilic attacks .

Selective Derivatization : Utilize the aldehyde’s electrophilicity for Schiff base formation or condensation reactions. For example, coupling with amines under mild acidic conditions can yield imine-linked conjugates without affecting the acrylate moiety .

Computational Modeling : DFT calculations (e.g., using Gaussian) can predict reaction pathways and transition states, guiding experimental design for regioselective modifications.

Advanced: How can researchers design experiments to study this compound’s potential in drug discovery?

Answer:

Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the difluoro, formyl, or acrylate groups. Compare bioactivity (e.g., enzyme inhibition) to identify critical pharmacophores.

In Vitro Assays : Screen against target proteins (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity. The acrylate group’s conjugation potential allows for fluorescent tagging .

Metabolic Stability : Use liver microsome assays to evaluate susceptibility to esterase-mediated hydrolysis, a common degradation pathway for methyl esters .

Advanced: What crystallographic challenges arise with this compound, and how are they resolved?

Answer:

Disorder in Crystal Packing : The difluoro and formyl groups may introduce rotational disorder. Apply SHELXL’s PART instruction to model disordered atoms and refine occupancy factors .

Twinned Crystals : If twinning is observed (e.g., via non-integer R-factors), use SHELXL’s TWIN command to refine against twinned data .

Weak Diffraction : For low-resolution data, incorporate restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries during refinement .

Basic: What are the storage and handling requirements to ensure compound stability?

Answer:

Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation of the formyl group and hydrolysis of the acrylate ester .

Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF), but confirm via incremental addition to avoid precipitation in biological assays.

Advanced: How can computational methods complement experimental studies of this compound?

Answer:

Docking Studies : Use AutoDock Vina to predict binding modes to target proteins, leveraging the acrylate’s rigidity and formyl group’s hydrogen-bonding potential.

Electronic Structure Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) with Gaussian to predict reactivity sites for electrophilic/nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.